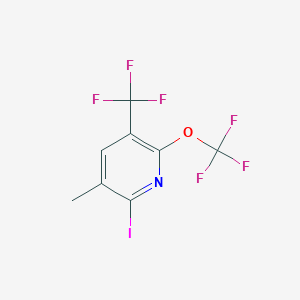
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of iodine, methyl, trifluoromethoxy, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe exact details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. These methods often require specialized equipment and stringent control of reaction parameters to ensure consistent quality and safety of the product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-methyl-5-(trifluoromethyl)pyridine
- 2-Iodo-3-methyl-6-(trifluoromethoxy)pyridine
- 2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine
Uniqueness
2-Iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4F6INO |
|---|---|
Molecular Weight |
371.02 g/mol |
IUPAC Name |
2-iodo-3-methyl-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-2-4(7(9,10)11)6(16-5(3)15)17-8(12,13)14/h2H,1H3 |
InChI Key |
LLEAKCARKKXYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1I)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















